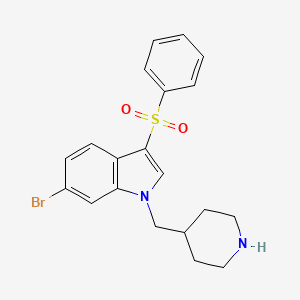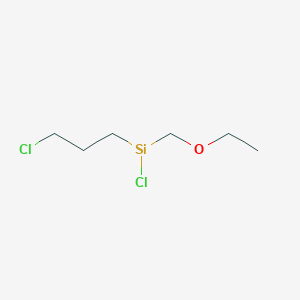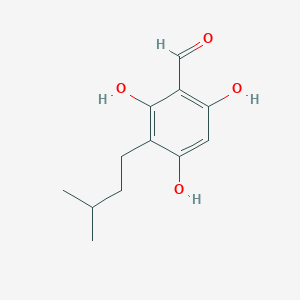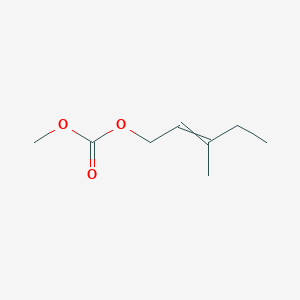![molecular formula C12H10N2S B12523543 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole CAS No. 652976-74-4](/img/structure/B12523543.png)
1-[(Thiophen-3-yl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Thiophen-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and thiophene. Benzimidazole is known for its biological activity and is a core structure in many pharmaceuticals, while thiophene is a sulfur-containing five-membered aromatic ring that is also found in various biologically active compounds. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole with a thiophene derivative. One common method is the Weidenhagen reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid derivative of thiophene under acidic conditions . This reaction forms the benzimidazole ring, which is then alkylated with a thiophen-3-ylmethyl halide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions such as nitration, bromination, and sulfonation can occur on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-[(Thiophen-3-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and intercalation into DNA.
Comparison with Similar Compounds
1-[(Thiophen-3-yl)methyl]-1H-benzimidazole can be compared with other similar compounds:
Similar Compounds: Thiopropamine, 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole.
Uniqueness: The presence of both benzimidazole and thiophene moieties in a single molecule provides unique chemical and biological properties that are not found in compounds containing only one of these moieties.
Properties
CAS No. |
652976-74-4 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-(thiophen-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H10N2S/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-6,8-9H,7H2 |
InChI Key |
UIAXNZOJWGBRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12523468.png)
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)

![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)







